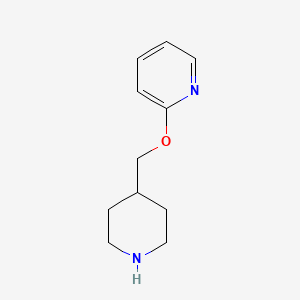

2-(Piperidin-4-ylmethoxy)pyridine

Description

Significance in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) and piperidine (B6355638) nuclei are fundamental heterocyclic systems that serve as crucial foundations in various sectors, including agriculture and medicine. benthamdirect.com The fusion of these two rings into a single molecular entity has proven to be a fruitful strategy in the quest for new bioactive compounds. researchgate.net The resulting hybrid structures are often explored for their potential to interact with a wide array of biological targets, making them attractive scaffolds for drug design and development. benthamdirect.comresearchgate.net

Derivatives of these hybrid structures have been investigated for a multitude of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and antihypertensive effects. benthamdirect.com The versatility of the pyridine-piperidine scaffold allows for the synthesis of diverse libraries of compounds, each with the potential for unique biological activities. benthamdirect.comnih.gov This has made it a recurring theme in synthetic drug discovery. benthamdirect.com

Role of the Pyridine-Piperidine Hybrid Structure in Bioactivity

The bioactivity of compounds containing the pyridine-piperidine motif is intrinsically linked to the distinct chemical properties of each ring system. The pyridine ring, an aromatic heterocycle, can engage in various interactions with biological macromolecules, including hydrogen bonding and electrostatic interactions. nih.gov The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element and often contains a basic nitrogen atom that can be protonated at physiological pH. nih.govyoutube.com

This combination of an aromatic and a saturated ring system within a single molecule allows for a multi-pronged approach to target binding. For instance, in studies of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a cancer drug target, the pyridine core of a related compound, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), was predicted to have favorable interactions with the flavin ring of the enzyme. nih.gov Simultaneously, the protonated piperidine amine was found to form a hydrogen bond and electrostatic interactions with a key aspartate residue in the enzyme's active site. nih.gov This dual engagement highlights the strategic advantage of the hybrid structure in achieving potent and selective inhibition. nih.govacs.orgnih.gov

Overview of Research Trajectories for Related Compounds

Research into compounds featuring the pyridine-piperidine scaffold has branched into several promising directions. A significant area of focus has been the development of enzyme inhibitors, particularly for targets relevant to cancer therapy. acs.orgnih.govnih.gov For example, derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been synthesized and identified as potent inhibitors of LSD1, with some compounds showing low nanomolar inhibitory constants (Ki values) and high selectivity. nih.govacs.orgnih.gov

Another research avenue involves the development of dual inhibitors, such as those targeting both anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are implicated in non-small-cell lung cancer. nih.gov In this context, 2-amino-4-(1-piperidine) pyridine derivatives have shown promise as anti-crizotinib-resistant ALK/ROS1 dual inhibitors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJAGRJFIGSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424667 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76645-75-5 | |

| Record name | 2-(piperidin-4-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2-(Piperidin-4-ylmethoxy)pyridine and Analogs

The construction of 2-(piperidin-4-ylmethoxy)pyridine and related compounds generally relies on established organic reactions tailored to the specific functionalities of the pyridine (B92270) and piperidine (B6355638) precursors.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for functionalizing pyridine rings. youtube.com In the context of synthesizing 2-(piperidin-4-ylmethoxy)pyridine, this can involve the displacement of a leaving group on the pyridine ring by an alkoxide. The reactivity of pyridines in SNA_r reactions is highest at the 2- and 4-positions. This is because the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comvaia.com

For the synthesis of related pyridine ethers, a typical procedure involves reacting a halopyridine with an alcohol in the presence of a base. youtube.com For instance, the synthesis of 2-methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile has been achieved by reacting 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile with piperidine. mdpi.com While this example illustrates the formation of a C-N bond, the principle applies to the formation of C-O bonds as well. The reaction of a chloropyridine with a suitable piperidinemethanol derivative in the presence of a base would yield the desired ether linkage.

The efficiency of SNA_r on pyridinium (B92312) compounds can be influenced by the leaving group. A study on the reaction of substituted N-methylpyridinium ions with piperidine showed a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical order observed in activated aryl halides. nih.gov

O-Alkylation Reactions

O-alkylation is another key strategy for forming the ether linkage in 2-(piperidin-4-ylmethoxy)pyridine. This approach typically involves the reaction of a pyridinol (hydroxypyridine) with a piperidine derivative containing a suitable leaving group. nih.gov

A method for preparing 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine utilizes an O-alkylation reaction at low temperatures in the presence of a Lewis acid, which is reported to improve reaction rates and yields compared to high-temperature, base-mediated methods. google.com The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.gov However, in some cases, O-alkylation can be highly selective. For example, the reaction of a pyrimidin-2(1H)-one with 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine using K2CO3 in refluxing MeCN resulted in the O-alkylated product as the sole product. nih.gov

Catalytic Hydrogenation in Intermediate Synthesis

Catalytic hydrogenation is a crucial method for the synthesis of the piperidine ring, a core component of the target molecule. mdpi.comorganic-chemistry.org Pyridines are common precursors for piperidines, and their reduction can be achieved under various conditions. mdpi.comdtic.mil

Hydrogenation of pyridine derivatives often requires transition metal catalysts and can be conducted under harsh conditions of high temperature and pressure. mdpi.com However, recent advancements have led to milder and more selective methods. For example, a method for synthesizing piperidine from pyridine uses a microreactor for continuous liquid-phase hydrogenation at 1 to 5 MPa and 50 to 150°C, achieving high conversion and selectivity. patsnap.com

Various catalysts, including those based on ruthenium, cobalt, and iridium, have been employed for the stereoselective hydrogenation of pyridine derivatives. mdpi.com For instance, a ruthenium(II) complex has been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst allows for the conversion of pyridines to piperidines at ambient temperature and pressure. acs.orgresearchgate.net

Advanced Synthetic Techniques for Pyridine Derivatives and Linkages

Modern synthetic chemistry offers a range of powerful tools for the construction of complex molecules like 2-(piperidin-4-ylmethoxy)pyridine. These include cross-coupling reactions and specialized etherification methods.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, including those containing pyridine rings. organic-chemistry.orgnih.govmdpi.com This reaction typically involves the coupling of a heteroaryl halide with a heteroaryl boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.orgnih.gov

Highly active and stable palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of pyridine boronic acids, even with challenging substrates like aminopyridines. organic-chemistry.org The reaction conditions can be optimized to tolerate a wide range of functional groups, making it a valuable tool in medicinal chemistry. nih.gov For example, the synthesis of novel pyridine derivatives has been achieved by the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst and a base. nih.gov Microwave-assisted Suzuki-Miyaura coupling under solvent-free conditions has also been reported as a green and efficient method for biaryl synthesis. organic-chemistry.org

While primarily used for C-C bond formation, the principles of cross-coupling can be adapted for the synthesis of the pyridine core of the target molecule or for introducing substituents.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a powerful and widely used method for the formation of ethers, including pyridyl ethers, from an alcohol and an acidic pronucleophile. psu.eduresearchgate.netwikipedia.orgorganic-chemistry.org This reaction proceeds via the condensation of an alcohol and a pronucleophile, such as a phenol (B47542) or, in this context, a hydroxypyridine, mediated by a phosphine (B1218219) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon center, which is particularly useful when dealing with chiral secondary alcohols. organic-chemistry.org In the synthesis of 2-(piperidin-4-ylmethoxy)pyridine analogs, a Mitsunobu reaction between a substituted pyridinol and a protected 4-(hydroxymethyl)piperidine is a common and effective strategy. nih.gov For example, a series of pyridine ether PPAR agonists were synthesized using a modified Mitsunobu protocol with 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (B44618) (PS-PPh3), which helped to minimize by-product formation. psu.edu

The reaction involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is then displaced by the nucleophilic pyridinol. psu.eduorganic-chemistry.org The acidity of the pronucleophile is an important factor, as it needs to be acidic enough to protonate the betaine (B1666868) intermediate formed from the phosphine and azodicarboxylate. psu.edu

One-Pot Multicomponent Condensation Reactions for Pyridine Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. taylorfrancis.com These reactions are highly valued for their ability to rapidly build molecular complexity, which is advantageous in creating libraries of compounds for drug discovery. acsgcipr.org The synthesis of the pyridine scaffold can be achieved through various MCRs, which typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an ammonia source, and a compound with an active methylene (B1212753) group. ijnrd.org

Common MCRs for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate (B1210297). The initial reaction forms a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org

Guareschi-Thorpe Reaction: This reaction utilizes a β-ketoester and a cyanoacetamide in the presence of a base to form a substituted 2-hydroxypyridine (B17775) (or 2-pyridone). acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with a propargyl ketone. The sequence leads directly to a substituted pyridine without the need for a separate oxidation step. acsgcipr.org

These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation, which can shorten reaction times and improve yields. nih.govrsc.org For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can be used to synthesize highly functionalized pyridines. nih.gov While specific literature detailing the synthesis of 2-(Piperidin-4-ylmethoxy)pyridine via an MCR is not prevalent, these general methodologies represent a powerful strategy for assembling the core pyridine ring system, which could then be further functionalized to yield the target compound.

The general mechanism for many of these reactions involves a series of condensation, Michael addition, and cyclization steps, culminating in the formation of the stable aromatic pyridine ring. ekb.eg

Oxidative Cyclization Methods for Pyridine Ring Formation

Oxidative cyclization is a fundamental strategy in the synthesis of aromatic heterocyclic compounds, including pyridines. nih.gov This approach often involves the formation of a non-aromatic, hydrogenated precursor ring, which is then aromatized through an oxidation step. This is a key feature of the well-known Hantzsch pyridine synthesis, where the dihydropyridine intermediate must be oxidized to the final pyridine product. acsgcipr.org

The oxidation can be achieved using a variety of reagents or conditions:

Chemical Oxidants: A wide range of oxidants can be used, such as nitric acid, manganese dioxide, or chromium trioxide. However, these can be harsh and may not be compatible with sensitive functional groups.

Air Oxidation: In some cases, especially with microwave-assisted synthesis, spontaneous air oxidation of the intermediate can occur to yield the final pyridine product. rsc.org

Catalytic Systems: Transition-metal catalysts, such as those based on palladium, can facilitate oxidative cyclizations under milder conditions. nih.gov

In the context of synthesizing complex pyridines, an intramolecular oxidative cyclization can be a key step. For example, a suitably functionalized acyclic precursor can undergo cyclization and subsequent oxidation in one pot to form a fused pyridine ring system. nih.gov While not a direct method for a simple pyridine like in 2-(Piperidin-4-ylmethoxy)pyridine, the principle of forming a C-N bond and achieving the correct oxidation state is central to many pyridine syntheses. The final aromatization step is crucial for achieving the thermodynamic stability of the pyridine ring.

Spectroscopic and Analytical Characterization Methods in Synthesis Research

The confirmation of the structure of a newly synthesized compound like 2-(Piperidin-4-ylmethoxy)pyridine relies on a combination of spectroscopic and analytical methods. osti.gov These techniques are essential for verifying the identity and purity of the product throughout the synthetic process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 2-(Piperidin-4-ylmethoxy)pyridine, distinct signals would be expected for the protons on the pyridine ring, the piperidine ring, and the methoxy (B1213986) linker. The chemical shifts and coupling patterns would be characteristic of their positions. For example, the aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the piperidine ring and the methoxy group would be found in the upfield region. clockss.org

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The aromatic carbons of the pyridine ring would have chemical shifts in the δ 100-150 ppm range, while the aliphatic carbons of the piperidine and methoxy groups would appear at higher field. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. For 2-(Piperidin-4-ylmethoxy)pyridine (C₁₁H₁₆N₂O), the molecular ion peak (M+) would correspond to its molecular weight (192.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural clues, showing the loss of specific fragments like the piperidine moiety. nih.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of 2-(Piperidin-4-ylmethoxy)pyridine would be expected to show characteristic absorption bands for:

C-O-C stretching (ether linkage)

C=N and C=C stretching (pyridine ring)

N-H stretching (piperidine secondary amine)

C-H stretching (aliphatic and aromatic) clockss.org

The table below summarizes the expected spectroscopic data for the characterization of 2-(Piperidin-4-ylmethoxy)pyridine.

| Analytical Method | Expected Data / Observations |

| ¹H NMR | Signals for pyridine protons (δ 7.0-8.5), piperidine protons (δ 1.5-3.5), O-CH₂ protons (δ ~4.0), and N-H proton. |

| ¹³C NMR | Aromatic carbon signals (δ 100-165), aliphatic piperidine and methoxy carbon signals. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at m/z 193.13). |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O, C=N, C=C, N-H, and C-H bonds. |

These analytical techniques, used in concert, provide a comprehensive characterization of the synthesized molecule, ensuring that the target structure has been obtained with a high degree of purity. nih.gov

Structure Activity Relationship Sar Studies

Positional Isomerism and Substituent Effects on Bioactivity

The arrangement of atoms and the nature of substituent groups on the core structure of 2-(Piperidin-4-ylmethoxy)pyridine are critical determinants of its bioactivity. Research has shown that even minor changes, such as altering the position of a nitrogen atom or adding a substituent, can lead to significant shifts in potency and selectivity.

The substitution pattern on the pyridine (B92270) ring significantly modulates the pharmacological profile of these compounds. For a series of 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) derivatives developed as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), the position of substituents on a phenyl ring attached to the pyridine core was found to be crucial. nih.govnih.gov For instance, placing a methyl group at the 4-position of this phenyl ring resulted in a compound with a Ki value of 29 nM. nih.gov However, moving the methyl group to the 3-position drastically decreased activity by approximately 27-fold (Ki = 800 nM), highlighting a strong preference for substitution at the 4-position. nih.gov Similarly, introducing a 4-trifluoromethyl group also yielded a highly potent inhibitor (Ki = 58 nM). nih.gov

| Compound | Substituent on 6-Phenyl Ring | Ki (nM) |

|---|---|---|

| Compound 17 | 4-Methyl | 29 |

| Compound 18 | 3-Methyl | 800 |

| Compound 16 | 4-Trifluoromethyl | 58 |

The point of attachment of the methoxypyridine group to the piperidine (B6355638) ring is a critical factor for bioactivity. In the context of LSD1 inhibitors, the piperidin-4-ylmethoxy scaffold is strongly favored over its piperidin-3-yl counterpart. nih.gov A compound featuring the piperidin-3-yl substituent was found to be significantly less favorable for activity, demonstrating greatly reduced potency (Ki = 650 nM) compared to the high potency of its piperidin-4-yl analog (Compound 17, Ki = 29 nM). nih.gov This suggests that the spatial orientation of the piperidine nitrogen and the methoxypyridine group, as defined by the 4-position linkage, is optimal for interacting with the target enzyme. Docking studies have indicated that the protonated amine of the piperidin-4-ylmethoxy group forms crucial hydrogen bonds and electrostatic interactions with key amino acid residues, such as Asp555, in the active site of LSD1. nih.gov

| Compound | Piperidine Moiety | Ki (nM) |

|---|---|---|

| Compound 17 | Piperidin-4-yl | 29 |

| Compound 42 | Piperidin-3-yl | 650 |

| Analog | Key Finding |

|---|---|

| Bromo Analog | 4- to 55-fold greater affinity at β2 vs. β4-containing receptors. |

| Fluoro Analog | 52- to 875-fold greater affinity at β2- vs. β4-containing receptors. |

Linker Region Modifications and Their Pharmacological Implications

In the development of 3-(Piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors, the identity of the atom linking the two core rings was shown to be critical. The ether (-O-) linkage present in the parent compound is highly favorable for activity. nih.gov When this oxygen atom was replaced with a nitrogen atom to form an amine (-NH-) linkage, the resulting compound showed greatly reduced activity. nih.gov The Ki value increased from 29 nM for the oxygen-linked compound to 1.2 μM (1200 nM) for the nitrogen-linked analog, a decrease in potency of over 40-fold. nih.gov This demonstrates a strong preference for an oxygen atom at this position, suggesting it plays an optimal role in orienting the molecule within the enzyme's binding site or possesses more favorable electronic properties for the interaction. nih.gov

| Compound | Linker | Ki |

|---|---|---|

| Compound 17 | -O- (Ether) | 29 nM |

| Compound 43 | -NH- (Amine) | 1.2 μM |

Core Scaffold Modifications and Their Impact on Activity (e.g., Pyridine vs. Benzene (B151609) Core)

Replacing the central pyridine ring with other aromatic systems is a fundamental modification that can significantly alter a compound's biological profile. These changes affect the molecule's electronics, planarity, and hydrogen bonding capacity. nih.gov

In the investigation of LSD1 inhibitors, the pyridine core was found to be of significant importance for activity. nih.gov When the pyridine ring of a potent inhibitor was replaced with a benzene ring, the resulting compound was approximately 170-fold less potent. nih.gov This substantial drop in activity underscores the critical role of the pyridine nitrogen. Molecular modeling studies suggest that the pyridine core may have enhanced interactions with the flavin cofactor and key amino acid residues, such as Tyr761, in the LSD1 active site compared to a benzene core. nih.gov Further studies comparing pyridine to a pyrazine (B50134) core also concluded that the pyridine scaffold was superior for activity optimization in this series of compounds. nih.gov

| Compound | Core Scaffold | Ki |

|---|---|---|

| Compound 17 | Pyridine | 29 nM |

| Compound 41 | Benzene | 4.9 μM |

Lead Optimization Strategies for 2-(Piperidin-4-ylmethoxy)pyridine Analogs

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a lead compound through iterative chemical modifications. ajrconline.org For a scaffold such as 2-(piperidin-4-ylmethoxy)pyridine, this process involves a meticulous exploration of its structure-activity relationships (SAR) to enhance target potency and selectivity while concurrently improving its pharmacokinetic and safety profiles. ajrconline.orgnih.gov The core structure, consisting of a piperidine ring linked via a methoxy (B1213986) bridge to a pyridine ring, offers multiple points for chemical diversification.

Balancing Potency with Drug-like Properties

A primary challenge in lead optimization is the frequent inverse relationship between a compound's potency and its desirable drug-like properties, such as solubility, permeability, and metabolic stability. nih.gov High in vitro potency can sometimes be achieved by increasing lipophilicity, which may, in turn, lead to poor solubility, increased metabolic clearance, and potential off-target toxicity. nih.gov For derivatives of 2-(piperidin-4-ylmethoxy)pyridine, achieving this balance is paramount.

Modifications to the piperidine nitrogen (R1) and the pyridine ring (R2) are key strategies. For instance, attaching small, polar groups to the piperidine nitrogen can improve aqueous solubility and reduce the logP, which is a measure of lipophilicity. nih.gov However, such modifications must be carefully selected to avoid disrupting essential interactions with the target that contribute to potency. Similarly, substituents on the pyridine ring can influence both potency and physicochemical properties. Electron-withdrawing groups might enhance target interactions but could also affect the pKa of the pyridine nitrogen, influencing its charge state at physiological pH and, consequently, its absorption and distribution. nih.gov

The following table illustrates hypothetical structure-activity relationships for analogs of 2-(Piperidin-4-ylmethoxy)pyridine, demonstrating the impact of substitutions on potency and a key drug-like property, lipophilicity (logP).

| Compound | R1 (Piperidine-N) | R2 (Pyridine Ring) | Potency (IC₅₀, nM) | Calculated logP |

|---|---|---|---|---|

| 1 (Parent) | -H | -H | 500 | 2.5 |

| 2 | -CH₃ | -H | 250 | 2.9 |

| 3 | -C(O)CH₃ (Acetyl) | -H | 400 | 2.1 |

| 4 | -H | 5-Cl | 150 | 3.2 |

| 5 | -H | 5-OCH₃ | 300 | 2.3 |

| 6 | -C(O)CH₃ (Acetyl) | 5-Cl | 200 | 2.8 |

This table presents illustrative data based on general medicinal chemistry principles. IC₅₀ (half-maximal inhibitory concentration) is a measure of potency, where a lower value indicates higher potency. Calculated logP is an estimate of lipophilicity.

Addressing Solubility Challenges

Several strategies can be employed to enhance the solubility of lead compounds in this series:

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH) or amide (-C(O)NH₂), to either the piperidine or pyridine rings can increase hydrogen bonding capacity with water, thereby improving solubility. nih.gov For example, modifying a substituent on the piperidine nitrogen from a simple alkyl chain to one bearing a polar group can be effective.

Reduction of Lipophilicity (logP): As a general rule, a lower logP is associated with higher aqueous solubility. This can be achieved by replacing lipophilic substituents (e.g., a phenyl group) with more polar fragments or by introducing heteroatoms. nih.gov For instance, replacing the piperidine ring with a morpholine (B109124) ring (introducing an oxygen atom) is a common tactic in medicinal chemistry to reduce basicity and lipophilicity while improving solubility.

Salt Formation: The basic nitrogen atoms in the piperidine and pyridine rings allow for the formation of pharmaceutically acceptable salts. wikipedia.org Formulation of the compound as a salt (e.g., hydrochloride or citrate) can significantly enhance its dissolution rate and aqueous solubility.

The following interactive table demonstrates how specific structural modifications to a hypothetical lead compound from this class could be used to address solubility issues.

| Compound | Modification from Lead | Aqueous Solubility (µg/mL) | Calculated logP |

|---|---|---|---|

| Lead Compound | - | 15 | 3.5 |

| Analog A | Addition of -OH to piperidine-N substituent | 75 | 2.8 |

| Analog B | Replacement of piperidine with morpholine | 150 | 2.1 |

| Analog C | Addition of -NH₂ to pyridine ring | 90 | 2.9 |

| Analog D (Salt) | Formation of a hydrochloride salt | >500 | N/A |

This table presents illustrative data. The solubility of a salt is typically much higher than that of the free base, and logP is not a relevant measure for the ionized form.

Molecular Target Identification and Mechanistic Investigations

Enzyme Inhibition Studies

1,4-Dihydroxy-2-naphthoate Isoprenyltransferase (MenA) Inhibition in Mycobacterium tuberculosis

The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase, or MenA, is a critical component in the menaquinone (Vitamin K2) biosynthetic pathway of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This pathway is essential for the electron transport chain, which generates the energy required for the bacterium's survival, particularly under the hypoxic conditions found within host granulomas. As such, MenA has been verified as a promising target for the development of new anti-tuberculosis therapies.

Researchers have explored the structure-activity relationships of a scaffold of piperidine (B6355638) derivatives designed to inhibit MenA. These inhibitors generally consist of an aromatic portion connected via an aliphatic ether to a terminal basic amine, a structure consistent with 2-(Piperidin-4-ylmethoxy)pyridine. Through systematic modifications, novel inhibitors with potent activity against both the isolated MenA enzyme and whole Mtb cells have been identified. For example, certain analogues demonstrated significant potency, as detailed in the table below.

**Table 1: Activity of Piperidine Derivatives Against MenA and *M. tuberculosis***

| Compound Analogue | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) |

|---|---|---|

| Analogue 1 | 13 | 8 |

| Analogue 2 | 22 | 10 |

IC₅₀: Half maximal inhibitory concentration against the enzyme. GIC₅₀: 50% growth inhibitory concentration against the whole cell. Data sourced from a study on piperidine derivatives as MenA inhibitors.

The mechanism of these inhibitors involves binding to MenA, which catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate to form demethylmenaquinone. By blocking this crucial step, the compounds disrupt the electron transport chain, leading to bacterial cell death.

Receptor Binding and Modulation Studies

The piperidine-pyridine scaffold is a common motif in ligands designed to interact with various receptors in the central nervous system and periphery.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor that plays a significant role in modulating neuronal excitability and synaptic plasticity. It is highly expressed in brain regions associated with pain, anxiety, and depression. Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate.

Several potent and selective mGluR5 NAMs incorporating a pyridine-piperidine-like framework have been developed. For instance, the compound GRN-529 was identified as a high-affinity mGluR5 NAM with excellent selectivity over other mGluR subtypes. Such compounds have demonstrated efficacy in animal models of depression, anxiety, and pain. The development of radiolabeled versions of these molecules, such as [11C]M-PEPy, allows for the visualization and study of mGluR5 distribution and function in the brain using Positron Emission Tomography (PET).

Table 2: Binding Affinity and Potency of a Representative mGluR5 NAM

| Parameter | Value |

|---|---|

| Ki (Binding Affinity) | 5.4 nM |

| IC₅₀ (Functional Potency) | 3.1 nM |

Data for the mGluR5 NAM GRN-529.

The beta-2 adrenergic receptor (β2AR) is a G protein-coupled receptor involved in various physiological processes, including smooth muscle relaxation. While direct studies linking 2-(Piperidin-4-ylmethoxy)pyridine to β2AR are not prominent in available literature, the development of PET radioligands for various receptors often utilizes scaffolds containing piperidine and pyridine (B92270) rings due to their favorable binding and pharmacokinetic properties. For example, radiolabeled ligands have been developed for nicotinic acetylcholine (B1216132) receptors, incorporating similar structural motifs to enable in vivo imaging. The development of such imaging agents is crucial for understanding receptor distribution and density in various disease states.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. Antagonists of the TRPV1 receptor are being investigated as potential analgesics for inflammatory and neuropathic pain.

Research into TRPV1 antagonists has explored various chemical scaffolds. While a direct evaluation of 2-(Piperidin-4-ylmethoxy)pyridine was not found, related structures containing piperidine and pyridine moieties have been investigated. For instance, a series of 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine analogues were explored as part of the C-region in the design of TRPV1 antagonists. These studies highlight the utility of the substituted piperidinyl-pyridine framework in the development of molecules targeting the TRPV1 channel.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1. A series of novel piperidine-linked pyridine analogues have been designed and synthesized, showing potent inhibitory activity against HIV-1 reverse transcriptase. These compounds were developed based on the structures of approved drugs like etravirine (B1671769) and rilpivirine.

Several of these analogues demonstrated high potency against wild-type HIV-1 and, importantly, against drug-resistant mutant strains. The mechanism of action involves binding to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.

Table 3: Anti-HIV-1 Activity of Piperidine-Linked Pyridine Analogues

| Compound | EC₅₀ (nM) (Wild-Type HIV-1) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| BD-c1 | 10 | ≥146 | ≥14,126 |

| BD-e2 | 5.1 | N/A | N/A |

| Etravirine (reference) | 2.2 | 28 | 12,884 |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Cellular Mechanisms of Action

Beyond direct receptor or enzyme binding, the cellular effects of these compounds provide a broader understanding of their biological activity. For compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold, a potent and specific cellular mechanism has been identified.

These compounds act as powerful inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 lysine 4 (H3K4). LSD1 is overexpressed in many cancers, making it a key therapeutic target. By inhibiting LSD1, these compounds lead to an increase in cellular H3K4 methylation. This alteration in the epigenetic landscape results in a potent inhibition of proliferation in various leukemia and solid tumor cell lines, while showing minimal effects on normal cells. Docking studies suggest these inhibitors bind competitively to the substrate-binding pocket of the enzyme.

Table 4: LSD1 Inhibition and Antiproliferative Activity of a 3-(Piperidin-4-ylmethoxy)pyridine Analogue

| Parameter | Value |

|---|---|

| LSD1 Ki | 29 nM |

| Mv4-11 cell EC₅₀ | 280 nM |

Ki: Inhibition constant against LSD1 enzyme. EC₅₀: 50% effective concentration for inhibiting proliferation of Mv4-11 leukemia cells.

Apoptosis and Autophagy Induction

There is currently no available research demonstrating that 2-(Piperidin-4-ylmethoxy)pyridine induces apoptosis or autophagy. Studies on other, structurally different piperidone-containing compounds have shown pro-apoptotic effects through the intrinsic pathway, but these findings are not directly applicable to the specific molecule . nih.gov

Advanced Computational and Structural Biology Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are crucial for predicting how a ligand might interact with a protein's binding site, guiding the design and optimization of potential drug candidates.

Prediction of Ligand-Target Binding Modes

There is no specific information in the reviewed literature detailing the prediction of ligand-target binding modes for 2-(Piperidin-4-ylmethoxy)pyridine . While studies on related compounds mention its potential use as a building block in drug discovery, specific docking simulations predicting its orientation and interaction within a biological target are not described. evitachem.com For the related 3-isomer, docking studies have successfully predicted its binding mode within the active site of LSD1, showing the pyridine (B92270) core and other substituents occupying distinct pockets. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the specific hydrogen bonding and hydrophobic interactions for 2-(Piperidin-4-ylmethoxy)pyridine with any biological target is not available in the searched scientific literature. In contrast, for derivatives of the 3-isomer, these interactions have been extensively characterized. For instance, the protonated amine of the piperidin-4-ylmethoxy group is predicted to form a crucial hydrogen bond with Asp555 in LSD1, while the piperidine (B6355638) skeleton engages in hydrophobic interactions with residues like Ala809 and Pro808. nih.gov

Conformational Dynamics of Ligand Binding

There are no available studies that investigate the conformational dynamics of 2-(Piperidin-4-ylmethoxy)pyridine upon binding to a target protein. Such studies, which analyze the changes in the shape of the ligand and protein as they interact, are essential for a complete understanding of the binding event but have not been reported for this specific compound.

Structural Biology Methodologies

Structural biology provides definitive, high-resolution insights into the three-dimensional arrangement of atoms in a molecule or a protein-ligand complex.

X-ray Crystallography of Compound-Target Complexes

No X-ray crystal structures of 2-(Piperidin-4-ylmethoxy)pyridine in complex with a biological target have been deposited in the public databases or described in the available literature. This indicates a lack of experimental structural data to confirm its binding mode and interactions at an atomic level.

Elucidation of Key Interacting Residues in Target Binding Pockets

Without docking studies or X-ray crystallography data, the key amino acid residues that may interact with 2-(Piperidin-4-ylmethoxy)pyridine within a target's binding pocket remain unelucidated. For related compounds, these residues have been identified, providing a structural basis for their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of drug discovery, 3D-QSAR methods are particularly valuable as they consider the three-dimensional properties of molecules, providing insights into how their steric and electronic features influence interactions with a biological target.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to understand the relationship between the 3D structural features of a series of molecules and their biological activities. This method is instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

The fundamental principle of CoMFA is that differences in the biological activity of a set of structurally related compounds can be explained by variations in the shape and electrostatic properties of the molecules. The analysis involves aligning the set of molecules and then calculating their steric (Lennard-Jones) and electrostatic (Coulombic) fields at various points on a 3D grid surrounding them. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model.

A crucial aspect of a CoMFA study is the statistical validation of the generated model. Key statistical parameters include the cross-validated correlation coefficient (q²), which assesses the predictive ability of the model, and the non-cross-validated correlation coefficient (r²), which indicates the goodness of fit. A high q² value (typically > 0.5) is indicative of a robust model with good predictive power.

While a specific CoMFA study on 2-(Piperidin-4-ylmethoxy)pyridine was not identified in the surveyed literature, research on the closely related scaffold, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), provides a strong basis for illustrating the CoMFA methodology. nih.govnih.gov A hypothetical CoMFA model for a series of such inhibitors could yield statistical results as depicted in the following table.

Table 1: Hypothetical CoMFA Statistical Results for a Series of Piperidinylmethoxy-Pyridine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (cross-validated r²) | 0.685 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.952 | Shows a high degree of correlation between experimental and predicted activities. |

| Standard Error of Prediction | 0.215 | Represents the average deviation of the predicted activities from the experimental values. |

| F-value | 145.6 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | The number of principal components used to build the PLS model. |

| Steric Field Contribution | 55% | The percentage contribution of steric factors to the model. |

The results from a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the molecules are predicted to either increase or decrease biological activity.

Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favored, leading to enhanced activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

Electrostatic Contour Maps: Blue contours usually highlight regions where electropositive groups are preferred, whereas red contours indicate areas where electronegative groups would be beneficial for activity.

Based on the structure-activity relationship data for 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors, one could hypothesize the following from a CoMFA study:

The protonated piperidine nitrogen is crucial for interaction with key acidic residues like Asp555 in the LSD1 active site. nih.gov A CoMFA map would likely show a strong blue contour (favoring positive charge) in this region.

The pyridine core is important for activity, suggesting favorable interactions with the enzyme. nih.gov The contour maps might indicate specific steric and electrostatic requirements around this ring system for optimal binding.

The linkage between the piperidine and pyridine rings is sensitive to modification. For instance, replacing the ether oxygen with an amine was found to be highly unfavorable. nih.gov The CoMFA maps would likely show negative contours (e.g., yellow for steric bulk or red for electronegativity) in regions that would be occupied by such modifications, indicating a decrease in activity.

By providing such detailed 3D insights, CoMFA serves as a powerful tool to guide the rational design of more potent and selective inhibitors based on the 2-(Piperidin-4-ylmethoxy)pyridine scaffold.

Broader Scientific Applications and Research Potential

Utility as Chemical Probes for Biological Studies

Small molecule modulators of enzymes and receptors are invaluable tools for dissecting biological pathways and validating potential drug targets. nih.gov Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer due to its role in regulating gene expression through histone methylation. nih.govnih.govacs.org

Researchers have designed and synthesized a series of these compounds, demonstrating their ability to selectively inhibit LSD1 over other related enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.govacs.org Enzyme kinetics and molecular docking studies have revealed that these inhibitors are competitive against the dimethylated H3K4 substrate of LSD1. nih.govacs.org The protonated amine of the piperidin-4-ylmethoxy group forms crucial interactions, including hydrogen bonds and electrostatic interactions, with key amino acid residues in the active site of the enzyme, such as Asp555. nih.gov The pyridine (B92270) core itself engages in favorable hydrophobic and electrostatic interactions with the flavin cofactor and other residues. nih.gov

The most potent inhibitors from these studies have shown the ability to increase cellular levels of H3K4 methylation and strongly inhibit the proliferation of various leukemia and solid tumor cell lines, with minimal effects on normal cells. nih.govnih.govacs.org These findings underscore the potential of 2-(piperidin-4-ylmethoxy)pyridine derivatives as chemical probes to further investigate the biological functions of LSD1 and as potential starting points for the development of new anticancer therapies. nih.gov

Table 1: Inhibitory Activity of 3-(piperidin-4-ylmethoxy)pyridine Derivatives against LSD1

| Compound | Ki (nM) against LSD1 | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| Compound 5 | - | >160-fold | >160-fold |

| Compound 16 | - | >160-fold | >160-fold |

| Compound 17 | 29 | >160-fold | >160-fold |

| Compound 22 | - | >160-fold | >160-fold |

| Data sourced from studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.govacs.org |

Building Blocks in Complex Molecule Synthesis

The structural features of 2-(piperidin-4-ylmethoxy)pyridine make it a valuable building block for the synthesis of more complex molecules. evitachem.comevitachem.com The presence of both a pyridine ring and a piperidine (B6355638) ring, each with distinct reactive sites, allows for a wide range of chemical modifications. evitachem.comevitachem.com

The nitrogen atom in the piperidine ring can be readily functionalized through reactions such as alkylation. google.com For instance, the S-isomer of a related compound, 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, serves as a key intermediate in the synthesis of the antihistamine drug bepotastine (B66143) after alkylation of the piperidine nitrogen. google.com Similarly, the pyridine ring can undergo various substitution reactions, allowing for the introduction of additional functional groups. evitachem.com

The synthesis of pyridine-decorated crown ethers, for example, relies on building blocks derived from pyridines. researchgate.net The versatility of the 2-(piperidin-4-ylmethoxy)pyridine scaffold makes it a useful starting material for constructing such intricate molecular architectures. researchgate.net The ability to selectively modify different parts of the molecule enables chemists to create a diverse library of compounds for various applications. nih.govorganic-chemistry.orgmdpi.com

Intermediates in Pharmaceutical Research and Development

The piperidine and pyridine moieties are common structural motifs found in a vast number of pharmaceuticals and alkaloids. wikipedia.orgrsc.org Consequently, 2-(piperidin-4-ylmethoxy)pyridine and its derivatives serve as important intermediates in the discovery and development of new drugs. evitachem.comgoogle.com

The core structure is present in compounds investigated for a range of therapeutic areas. For example, derivatives have been explored as potential treatments for cognitive disorders due to their interaction with neurotransmitter systems. evitachem.com The piperidinyl moiety is known to enhance the binding affinity of molecules to various receptors. evitachem.com

Furthermore, the related compound 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride (B599025) acts as a precursor for anticancer agents, including proteolysis-targeting chimeras (PROTACs), and antipsychotics. vulcanchem.com Carboxamide derivatives of this scaffold have also shown potential as anti-inflammatory agents by inhibiting IL-6 production. vulcanchem.com The adaptability of the 2-(piperidin-4-ylmethoxy)pyridine framework allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. evitachem.com

Table 2: Pharmaceutical Relevance of the Piperidine-Pyridine Scaffold

| Compound Class | Therapeutic Target/Application | Reference |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | LSD1 inhibitors (Anticancer) | nih.govnih.govacs.org |

| 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine derivative | Antihistamine (Bepotastine) | google.com |

| 2-Methoxy-6-(piperidin-4-yl)pyridine derivatives | Neurotransmitter system modulators (Cognitive disorders) | evitachem.com |

| 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride derivatives | Anticancer agents (PROTACs), Antipsychotics, Anti-inflammatories | vulcanchem.com |

Research in New Materials Science

The application of pyridine derivatives extends beyond biology and medicine into the realm of materials science. evitachem.comevitachem.com Pyridine-containing compounds are utilized in the creation of new materials and chemical processes. evitachem.com The unique electronic properties of the pyridine ring, combined with the structural flexibility of the piperidine unit, make 2-(piperidin-4-ylmethoxy)pyridine a candidate for incorporation into novel polymers and functional materials. evitachem.comevitachem.comresearchgate.net

For instance, bipyridine units, which are structurally related to the pyridine component of the title compound, are fundamental building blocks for supramolecular and macromolecular chemistry. researchgate.net They are used to construct complex architectures and functional nanomaterials. researchgate.net While specific research on the direct application of 2-(piperidin-4-ylmethoxy)pyridine in materials science is not extensively documented in the provided search results, its structural components suggest potential utility in this area. Further research could explore its incorporation into metal-organic frameworks (MOFs), polymers with specific optical or electronic properties, or as a ligand in catalysis.

Q & A

Q. What biochemical assays are used to evaluate LSD1 inhibitory activity of 2-(Piperidin-4-ylmethoxy)pyridine derivatives?

A validated HPLC-MS method quantifies LSD1 activity by measuring demethylated peptide products (e.g., ARTK(Me1)QTARKSTGGKAPRKQKA). The assay uses 150 nM LSD1 incubated with inhibitors in 50 mM phosphate buffer (pH 7.0) containing 0.01% Brij-35. Reactions are initiated with 10 μM dimethylated peptide substrate and quenched with 6 N formic acid. Peptides are separated on a Phenomenex C18 column (250 × 4.6 mm, 5 μm) with acetonitrile:water (40:60, 0.1% TFA) and detected via SIM mode at 1142 Da. IC50/Ki values are calculated using Prism 5.0 with Cheng-Prusoff or Morrison equations .

Q. What structural features are critical for LSD1 inhibition in these compounds?

The 3-(piperidin-4-ylmethoxy)pyridine scaffold is essential. Key features include:

- Pyridine core : Facilitates π-π stacking with LSD1's FAD-binding pocket.

- Piperidine side chain : Basic nitrogen forms electrostatic interactions with Asp 555 and Asp 556 in LSD1.

- Substituents (R5/R6) : 4-Cyanophenyl (R5) and hydrophobic groups (e.g., 4-fluorophenyl at R6) enhance potency by occupying adjacent hydrophobic pockets .

Q. How are these compounds synthesized?

A Mitsunobu reaction introduces the BOC-protected piperidin-4-ylmethoxy group to pyridine. Subsequent Suzuki coupling adds R5/R6 substituents (e.g., 4-fluorophenyl). Final deprotection with HCl yields the active inhibitor. Example: Compound 13 (Ki = 220 nM) is synthesized via sequential coupling of 4-fluorophenylboronic acid and BOC removal .

Advanced Research Questions

Q. What enzyme kinetics models explain the competitive inhibition mechanism?

Steady-state kinetics using SigmaPlot reveals competitive inhibition. For example, Compound 5 (Ki = 2.3 μM) increases Km but leaves Vmax unchanged, indicating direct competition with the H3K4me2 peptide substrate. Data fit best to a competitive model (R² > 0.95) .

Q. How does molecular modeling predict binding modes?

Schrödinger Suite (Glide) docks inhibitors into LSD1 (PDB: 2V1D). The piperidine nitrogen forms salt bridges with Asp 555/556, while the pyridine core aligns with FAD. Substituents like 4-cyanophenyl occupy a hydrophobic cleft near Tyr 761. 20 low-energy poses cluster tightly (RMSD < 1.5 Å), validating the predicted binding mode .

Q. What in vitro efficacy data support selective anti-cancer activity?

Q. How do structural modifications impact potency and selectivity?

- Piperidine → Piperazine : Reduces Ki by 10× (e.g., Compound 43: Ki = 1.2 μM vs. Compound 17: Ki = 0.08 μM).

- R6 Substituents : 4-Fluorophenyl (Ki = 220 nM) outperforms 3-fluoro (Ki = 550 nM) due to better hydrophobic fit.

- MAO Selectivity : All derivatives show >1,000× selectivity over MAO-A/B, avoiding CNS toxicity .

Methodological Considerations

Q. How are Ki values calculated for tight-binding inhibitors?

For IC50 < 1.5 μM, Morrison’s tight-binding equation is used:

For weaker inhibitors (IC50 > 1.5 μM), Cheng-Prusoff equation applies. Triplicate experiments ensure ±15% error margins .

Q. What analytical techniques validate compound purity?

- HPLC : ≥95% purity (Phenomenex C18, 254 nm).

- HRMS : Mass accuracy <5 ppm.

- 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Data Contradictions and Resolutions

- Substituent Effects : While 5,6-dicyano groups (Compound 8, Ki = 9.1 μM) improve activity in some scaffolds, they reduce potency in pyridine-based analogues due to steric clashes .

- Fluorine Position : 4-Fluorophenyl (R6) enhances Ki 10× over 2-fluoro, but 3-fluoro shows intermediate activity, highlighting the need for empirical SAR testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.